molecular formula C20H21ClN4OS B2424726 N-(2-chlorophenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide CAS No. 1209451-34-2

N-(2-chlorophenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2424726
CAS No.: 1209451-34-2
M. Wt: 400.93
InChI Key: OIWCWEAVVCNVMX-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H21ClN4OS and its molecular weight is 400.93. The purity is usually 95%.
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Biological Activity

N-(2-chlorophenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a benzothiazole moiety and a chlorophenyl group. This unique structural arrangement contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzothiazole ring is known for its capacity to bind to various protein targets, modulating their activity. The presence of the chlorophenyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties:

  • Cell Line Studies : In vitro evaluations demonstrated that derivatives of this compound showed cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, related benzothiazole derivatives have shown IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells .
CompoundCell LineIC50 (µM)
AMCF-70.12
BA5492.78

Antimicrobial Activity

Compounds bearing the benzothiazole structure have also been investigated for their antimicrobial properties. In one study, derivatives demonstrated promising activity against various bacterial strains, indicating potential as antimicrobial agents .

Neuroprotective Effects

Research has suggested that similar piperazine derivatives may possess neuroprotective properties. A docking study indicated significant binding affinity with neuronal nitric oxide synthase (nNOS), suggesting a mechanism for neuroprotection in models of neurodegeneration .

Case Study 1: Anticancer Evaluation

In a comprehensive study involving the synthesis and evaluation of new benzothiazole derivatives, it was found that certain modifications led to enhanced anticancer activity. For example, compounds with electron-withdrawing groups exhibited improved efficacy against cancer cell lines compared to their analogs lacking such substitutions .

Case Study 2: Neuroprotective Screening

A series of experiments assessed the neuroprotective effects of piperazine derivatives in a model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA). The results indicated that specific derivatives significantly reduced neuronal cell death and improved motor function in treated animals .

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4OS/c1-2-14-6-5-9-17-18(14)23-20(27-17)25-12-10-24(11-13-25)19(26)22-16-8-4-3-7-15(16)21/h3-9H,2,10-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWCWEAVVCNVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.